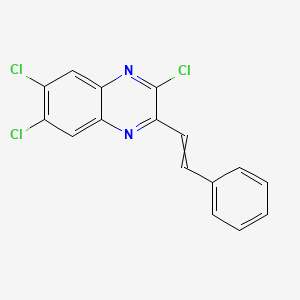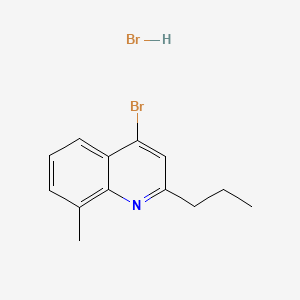
(4-Bromo-2-chlorophenyl)methanol
Vue d'ensemble
Description
(4-Bromo-2-chlorophenyl)methanol is an organic compound with the molecular formula C7H6BrClO. It is a white crystalline solid that is stable under normal conditions. This compound is notable for its use in various chemical reactions and its applications in scientific research.
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for (4-Bromo-2-chlorophenyl)methanol.
Mode of Action
It’s known that similar compounds interact with their targets, leading to various biological activities
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities, suggesting that this compound may also interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that similar compounds have high gi absorption and are bbb permeant , which could suggest similar ADME properties for this compound.
Result of Action
Related compounds have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, flavonoids present in the environment can inhibit the photodegradation of similar compounds, thus potentially increasing the environmental risk . Additionally, the compound is known to be harmful by inhalation, in contact with skin, and if swallowed , indicating that exposure conditions can significantly impact its effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Bromo-2-chlorophenyl)methanol can be synthesized through the reduction of 2-chloro-4-bromobenzonitrile. The process involves dissolving 2-chloro-4-bromobenzonitrile in an alcohol solvent, such as ethanol, and adding an excess of saturated sodium hydroxide solution. The reaction is heated, and sodium hydroxide acts as a catalyst. The product is then purified through crystallization or extraction methods .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2-chlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form different alcohols or hydrocarbons.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-bromo-2-chlorobenzaldehyde or 4-bromo-2-chlorobenzoic acid, while reduction can produce 4-bromo-2-chlorotoluene.
Applications De Recherche Scientifique
(4-Bromo-2-chlorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-chlorophenol: Similar in structure but differs in the functional group attached to the benzene ring.
2-Chloro-4-bromobenzyl alcohol: Another related compound with slight variations in the position of substituents.
Uniqueness
(4-Bromo-2-chlorophenyl)methanol is unique due to its specific combination of bromine and chlorine substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Propriétés
IUPAC Name |
(4-bromo-2-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVZCDJJABVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656359 | |
| Record name | (4-Bromo-2-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185315-48-4 | |
| Record name | (4-Bromo-2-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-2-chlorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride](/img/structure/B598937.png)





![8-Azabicyclo[3.2.1]octan-2-one,8-methyl-6-propyl-,(1R,5R,6R)-rel-(9CI)](/img/new.no-structure.jpg)




![Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B598958.png)


